1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-

Description

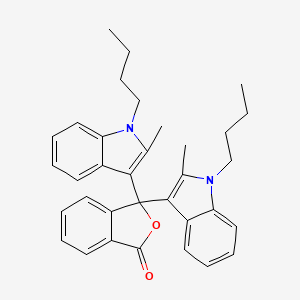

1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- (CAS: 50292-91-6) is a structurally complex compound featuring an isobenzofuranone core substituted with two 1-butyl-2-methylindol-3-yl groups. Its molecular formula is C₃₄H₃₆N₂O₂, with a molar mass of 504.66 g/mol and a predicted density of 1.15 g/cm³ . The compound is listed under synonyms such as Copikem 20 and is utilized in pharmacological research, synthetic precursor development, and as a reference standard . Its synthesis likely involves functionalization of the isobenzofuranone core with indole derivatives, analogous to methods described for related compounds (e.g., Brønsted acid-mediated condensations) .

Properties

IUPAC Name |

3,3-bis(1-butyl-2-methylindol-3-yl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2O2/c1-5-7-21-35-23(3)31(26-16-10-13-19-29(26)35)34(28-18-12-9-15-25(28)33(37)38-34)32-24(4)36(22-8-6-2)30-20-14-11-17-27(30)32/h9-20H,5-8,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEPXWWZAJGALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068538 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50292-91-6 | |

| Record name | 3,3-Bis(1-butyl-2-methylindol-3-yl)phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50292-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050292916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl) is a complex organic compound that has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique isobenzofuranone structure and indole substituents, has been the subject of various studies investigating its pharmacological properties, including antioxidant, antiplatelet, and antidepressant activities.

Chemical Structure

The molecular formula of 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl) is . Its structure contributes significantly to its biological activity, as the arrangement of functional groups influences interactions with biological targets.

Antioxidant Activity

Research has shown that derivatives of isobenzofuranones exhibit considerable antioxidant properties. For instance, studies have demonstrated that certain isobenzofuranone derivatives can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as the DPPH radical scavenging test.

Table 1: Antioxidant Activity of Isobenzofuranone Derivatives

In this table, IC50 values indicate the concentration required to inhibit 50% of the radical activity, with lower values representing higher potency.

Antiplatelet Activity

The compound has also been studied for its antiplatelet effects. In vitro studies indicate that certain derivatives can inhibit platelet aggregation induced by various agonists such as arachidonic acid and collagen. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes.

Table 2: Antiplatelet Activity of Isobenzofuranone Derivatives

These findings suggest that the compound may have therapeutic potential in preventing thrombotic events.

Antidepressant Activity

Recent research has expanded the investigation into the antidepressant properties of isobenzofuranone derivatives. A study highlighted a specific derivative that exhibited significant serotonin reuptake inhibition, suggesting potential use in treating depression without the addictive side effects commonly associated with traditional antidepressants.

Case Study: Compound 10a

In a chronic restraint stress model in mice, compound 10a was shown to significantly improve depression-like behaviors by enhancing neurotransmitter levels in key brain regions:

- Serotonin (5-HT) levels increased in the cortex.

- Enhanced expression of synaptic proteins such as BDNF and TrkB was observed.

This indicates a multifaceted mechanism where both neurotransmitter modulation and neuroprotection contribute to its antidepressant effects .

Comparison with Similar Compounds

3,3-Bis(1-ethyl-2-methyl-1H-indol-3-yl)-1(3H)-isobenzofuranone

- CAS: Not explicitly provided (PubChem entry, ).

- Molecular Formula : Likely C₃₀H₂₈N₂O₂ (ethyl substituents replacing butyl groups).

- Key Differences : Shorter alkyl chains (ethyl vs. butyl) reduce hydrophobicity and molar mass compared to the target compound. This structural variation may influence solubility and biological interactions .

1(3H)-Isobenzofuranone, 3-(1-methyl-1H-indol-3-yl)-

- CAS : 6308-55-0.

- Molecular Formula: C₁₇H₁₃NO₂ (263.29 g/mol).

- Key Differences: Monosubstituted indole (vs. bis-substituted) and absence of butyl groups. This simplification reduces steric hindrance and alters electronic properties, as evidenced by a lower melting point (126–128°C) .

Phenolphthalein (3,3-Bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone)

- CAS : 77-09-6.

- Molecular Formula : C₂₀H₁₄O₄ (318.33 g/mol).

- Key Differences : Hydroxyphenyl substituents (vs. indolyl) confer pH-sensitive properties, making it a widely used pH indicator. Its solubility in alcohol contrasts with the target compound’s predicted lower water solubility .

Pharmacologically Active Analogues

3-Butyl-1(3H)-isobenzofuranone (NBP)

JVPH3 (3,5-Bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one)

- Molecular Formula : C₂₀H₁₃Cl₂O₃ (387.22 g/mol).

- Key Applications: Antileishmanial agent targeting Leishmania donovani topoisomerase II.

Table 1: Key Properties of Selected Isobenzofuranones

| Compound | CAS | Molar Mass (g/mol) | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 50292-91-6 | 504.66 | Bis(1-butyl-2-methylindol-3-yl) | Not reported | Pharmacological research |

| 3,3-Bis(1-ethyl-2-methylindol-3-yl) | N/A | ~448.56 | Bis(1-ethyl-2-methylindol-3-yl) | Not reported | Synthetic intermediates |

| Phenolphthalein | 77-09-8 | 318.33 | Bis(4-hydroxyphenyl) | 258–263 | pH indicator, laxative |

| 3-Butyl-1(3H)-isobenzofuranone (NBP) | 6066-49-5 | 190.24 | 3-Butyl | Not reported | Neuroprotection |

| JVPH3 | N/A | 387.22 | 3,5-Bis(4-chlorophenyl), 7-hydroxy | Not reported | Antileishmanial therapy |

Preparation Methods

Preparation Methods

Synthetic Strategy: Friedel-Crafts Alkylation of Indoles with 3-Hydroxyisobenzofuran-1(3H)-one

The most efficient and widely reported method for synthesizing 3-indolyl-substituted phthalides, including the target compound, is the Friedel-Crafts alkylation of indoles with 3-hydroxyisobenzofuran-1(3H)-one catalyzed by p-toluenesulfonic acid monohydrate (TsOH·H2O).

Preparation of 3-Hydroxyisobenzofuran-1(3H)-one

- Starting from phthalic anhydride, 3-bromoisobenzofuran-1(3H)-one is synthesized via bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux.

- The brominated intermediate is then hydrolyzed in water under reflux to yield 3-hydroxyisobenzofuran-1(3H)-one with high yield (~88%).

Friedel-Crafts Alkylation Procedure

- A mixture of 3-hydroxyisobenzofuran-1(3H)-one (1.00 mmol), substituted indoles (1.20 mmol), and TsOH·H2O (2 mol%) is stirred in chloroform (CHCl3) or dichloromethane (CH2Cl2) at ambient temperature.

- The reaction proceeds smoothly at room temperature, typically completing within hours, monitored by thin-layer chromatography (TLC).

- After completion, the solvent is removed, and the product is purified by silica gel column chromatography.

- This method yields the desired 3-indolyl-substituted phthalides in good to excellent yields, often exceeding 90%.

Optimization of Reaction Conditions

The reaction parameters were systematically optimized to maximize yield and efficiency. Key findings include:

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Solvent | CH2Cl2 | 95 | Optimal solvent for highest yield |

| CHCl3 | 90 | Slightly lower yield | |

| THF, MeOH, EtOH, EtOAc | 30-50 | Lower yields; ring-opening side products observed in MeOH, EtOH | |

| Catalyst loading | 2 mol% TsOH·H2O | 95 | Optimal balance of rate and yield |

| 1 mol% TsOH·H2O | 70 | Reduced rate and yield | |

| 5 mol% TsOH·H2O | 95 | Faster reaction, similar yield | |

| Molar ratio (3-hydroxyisobenzofuran-1(3H)-one : indole) | 1:1.2 | 95 | Optimal ratio for maximum yield |

| 1:1.5 | 85 | Slightly decreased yield |

Table 1: Optimization of Friedel-Crafts Alkylation Reaction Conditions

Scope of Indole Substituents

The method tolerates a wide variety of indole derivatives, including those with electron-donating and electron-withdrawing groups at different positions on the indole ring. Electron-rich indoles generally react faster and give higher yields. The reaction is versatile and applicable to synthesize various 3-indolyl-substituted phthalides, including the 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl) derivative.

| Entry | Indole Substituent | Yield (%) | Notes |

|---|---|---|---|

| 1 | 1-Butyl-2-methyl (target) | 92-95 | High yield, target compound |

| 2 | 5-Hydroxy | 88 | Slightly lower yield |

| 3 | 6-Chloro | 90 | Electron-withdrawing group |

| 4 | Benzyloxy | 85 | Electron-donating group |

Table 2: Yields of 3-Indolyl-Substituted Phthalides with Various Indoles

Research Findings and Analytical Data

- The synthesized compounds exhibit melting points consistent with literature values (e.g., 150-155°C for the target compound).

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and substitution pattern.

- Elemental analysis matches calculated values, confirming purity.

- The reaction proceeds under mild conditions, avoiding harsh temperatures or reagents, which is advantageous for sensitive functional groups.

Industrial and Environmental Considerations

- Continuous flow technology has been employed in industrial settings to produce this compound with high purity and yield, minimizing waste and improving safety.

- The use of mild acid catalysts and room temperature conditions reduces energy consumption and environmental impact.

- Solvent choice is critical; chlorinated solvents like dichloromethane provide optimal yields but require careful handling due to toxicity.

- The process is scalable from laboratory to pilot plant and large-scale production, ensuring consistent quality control.

Q & A

Q. What are the established synthetic methodologies for synthesizing 3,3-bis(indolyl)isobenzofuranone derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 3,3-bis(indolyl)isobenzofuranones typically involves condensation reactions between phthalaldehyde derivatives and substituted indoles. For example, solvent-free condensation of phthalaldehyde with methylacetophenone derivatives has been used to synthesize analogous compounds, achieving high yields under thermal conditions (80–120°C) . Optimization strategies include:

-

Catalyst Selection : Acidic or basic catalysts (e.g., piperidine) to enhance reaction rates.

-

Purification : Column chromatography or recrystallization from ethanol to isolate pure crystals .

-

Yield Improvement : Adjusting stoichiometry (e.g., 1:2 molar ratio of phthalaldehyde to indole derivatives) and reaction time (1–24 hours).

Example Synthesis Parameters Reactants Solvent Temperature Catalyst Yield

Q. How is the structural characterization of 3,3-bis(indolyl)isobenzofuranones performed, and what analytical techniques are critical?

- Methodological Answer : Structural elucidation relies on:

- Single-Crystal X-ray Diffraction (SCXRD) : Determines crystallographic parameters (e.g., bond lengths, angles) and confirms stereochemistry. For example, SCXRD analysis of a related compound revealed dihedral angles between indole and isobenzofuranone rings (63.58°), influencing packing .

- Spectroscopy :

- NMR : H and C NMR identify substituent patterns (e.g., butyl and methyl groups on indole).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calc. 526.26, observed 526.27) .

- HPLC : Purity assessment (>95% purity for biological studies) .

Q. What are the primary research applications of 3,3-bis(indolyl)isobenzofuranones in material science and biology?

- Methodological Answer :

- Material Science : Used as color formers in thermochromic dyes (e.g., Copikem 20), where substituent alkyl chains (butyl vs. octyl) modulate color intensity and stability .

- Biology : Neuroprotective effects are studied via in vitro models (e.g., PC12 cells), where derivatives reduce ROS-induced lipid peroxidation. Experimental protocols include:

- Dose-Response Assays : Testing concentrations (10–100 µM) for cytotoxicity and efficacy .

- Oxidative Stress Models : Inducing redox imbalance with HO and measuring lipid peroxidation (MDA assay) .

Advanced Research Questions

Q. How do steric and electronic effects of indole substituents influence the photophysical properties of 3,3-bis(indolyl)isobenzofuranones?

- Methodological Answer : Substituent effects are probed via:

- UV-Vis Spectroscopy : Alkyl chains (e.g., butyl vs. octyl) redshift absorption maxima due to extended conjugation .

- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps. For example, electron-donating groups (methyl) lower bandgap by 0.3 eV compared to electron-withdrawing substituents .

- Crystallographic Data : Bulky substituents increase intermolecular distances (e.g., 3.5 Å vs. 3.2 Å for methyl vs. hydrogen), reducing π-π stacking .

Q. What advanced computational methods are used to analyze intermolecular interactions in crystalline 3,3-bis(indolyl)isobenzofuranones?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding, van der Waals) via 2D fingerprint plots. For a related compound, C–H···O interactions constituted 22% of crystal contacts .

- Energy Framework Analysis : Computes interaction energies (kJ/mol) between molecular pairs. Dominant dispersion forces (-15 to -20 kJ/mol) stabilize layered packing .

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., lactone oxygen) for predicting reactivity .

Q. What mechanistic pathways underlie the neuroprotective activity of isobenzofuranone derivatives?

- Methodological Answer : Proposed mechanisms include:

- ROS Scavenging : Derivatives with electron-rich indoles quench hydroxyl radicals (•OH) in vitro, validated via ESR spectroscopy .

- Membrane Protection : Inhibition of lipid peroxidation is quantified using thiobarbituric acid-reactive substances (TBARS) assay. EC values range from 25–50 µM .

- Gene Expression Profiling : RNA-seq of treated neurons identifies upregulation of antioxidant genes (e.g., NRF2, SOD1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.